Strategic Utilization of Methyl 2-Bromo-6-Chloronicotinate in Medicinal Chemistry
Strategic Utilization of Methyl 2-Bromo-6-Chloronicotinate in Medicinal Chemistry
Executive Summary: The Bifunctional Pyridine Scaffold
Methyl 2-bromo-6-chloronicotinate (CAS: 1214335-05-3) represents a high-value "linchpin" scaffold in modern drug discovery. Unlike symmetrical dihalopyridines, this molecule offers orthogonal reactivity due to the electronic and steric differentiation between the C2-bromo and C6-chloro positions, further modulated by the C3-methyl ester.
For medicinal chemists, this molecule serves as a critical entry point for synthesizing 1,8-naphthyridines , pyrido[2,3-d]pyrimidines , and complex kinase inhibitors. Its utility lies in the ability to sequentially functionalize the pyridine ring—typically engaging the C2-position via palladium catalysis or nucleophilic attack, while preserving the C6-position for late-stage diversification.
Chemical Identity & Physical Properties[1][2][3]
| Property | Specification |
| IUPAC Name | Methyl 2-bromo-6-chloropyridine-3-carboxylate |
| CAS Number | 1214335-05-3 |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, EtOAc; sparingly soluble in water |
| Storage | Inert atmosphere, 2–8°C (Hydrolysis sensitive) |
Reactivity Profile: The "Selectivity Switch"
The core technical value of this scaffold is the regioselective differentiation between the two halogenated sites.
Palladium-Catalyzed Cross-Coupling (The C2 Preference)
In Pd(0)-catalyzed reactions (Suzuki-Miyaura, Stille, Sonogashira), the C2-Br bond is the primary site of oxidative addition.
-
Mechanistic Driver: The C-Br bond is weaker (bond dissociation energy ~68 kcal/mol) compared to the C-Cl bond (~81 kcal/mol).
-
Electronic Activation: The C2 position is electronically activated by the adjacent ring nitrogen and the electron-withdrawing ester at C3. While the C3-ester introduces steric bulk, the electronic lability of the C-Br bond dominates, allowing for highly selective C2-arylation at room temperature or mild heating.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr landscape is more complex and solvent-dependent.
-
Electronic Activation: Both C2 and C6 are activated by the ring nitrogen. However, C2 is ortho to the electron-withdrawing ester (-COOMe), making it significantly more electrophilic than C6.
-
The "Hard/Soft" Nuance:
-
Hard Nucleophiles (e.g., Amines, Alkoxides): Tend to attack C2 due to the inductive effect of the ester.
-
Steric Control: If the nucleophile is bulky, attack at C2 may be hindered, shifting selectivity toward C6 or requiring higher temperatures.
-
Leaving Group: While Br is generally a better leaving group than Cl in metal catalysis, in SNAr, the rate-determining step is often the formation of the Meisenheimer complex. The high electrophilicity at C2 usually dictates the regiochemistry.
-
Cyclization Potential
Post-functionalization at C2 (e.g., with an amine) creates a "push-pull" system where the new amino group can attack the C3-ester, facilitating ring closure to form fused bicyclic systems like pyrido[2,3-d]pyrimidin-7-ones .
Visualizing the Reactivity Workflow
The following diagram illustrates the divergent synthetic pathways available from this scaffold.
Figure 1: Divergent reactivity map showing the orthogonal functionalization of the C2 and C6 positions.
Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling (C2-Arylation)
Objective: To install an aryl group at the 2-position while preserving the 6-chloro substituent.
Reagents:
-
Methyl 2-bromo-6-chloronicotinate (1.0 equiv)
-
Aryl boronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane or DME
Procedure:
-
Setup: In a flame-dried Schlenk tube, combine the nicotinate scaffold, aryl boronic acid, and Pd catalyst under an argon atmosphere.
-
Solvation: Add degassed 1,4-dioxane followed by the aqueous Na₂CO₃ solution.
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Note: Avoid reflux temperatures >100°C initially to prevent oxidative addition at the C6-Cl bond.
-
Monitoring: Monitor by TLC/LC-MS. The starting material (Br) should disappear; the mono-coupled product is the major species.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hex/EtOAc gradient).
Protocol B: Synthesis of Pyrido[2,3-d]pyrimidin-7-one (Fused System)
Objective: To utilize the C2/C3 positions for heterocycle formation.
Reagents:
-
Methyl 2-bromo-6-chloronicotinate
-
Amidine hydrochloride (e.g., Acetamidine HCl)
-
Base: Cs₂CO₃ or KOtBu
-
Solvent: DMF or DMSO
Procedure:
-
Displacement: Treat the scaffold with the amidine (1.2 equiv) and base (2.5 equiv) in DMF at 60°C.
-
Mechanism: The amidine nitrogen performs an SNAr at C2 (displacing Br).
-
Cyclization: Increase temperature to 100–120°C . The second nitrogen of the amidine attacks the C3-ester, releasing methanol and forming the pyrimidine ring.
-
Isolation: Pour into ice water. The fused bicyclic product often precipitates and can be collected by filtration.
Library Synthesis Workflow
The following diagram details a high-throughput workflow for generating a library of kinase inhibitors using this scaffold.
Figure 2: Strategic workflow for divergent library synthesis.
References
-
PubChem. (2025). Methyl 2-bromo-6-chloronicotinate Compound Summary (CAS 1214335-05-3). National Center for Biotechnology Information. Link
-
Ghorbani-Vaghei, R., et al. (2017).[1] One-Pot Synthesis of 1,8-Naphthyridine Derivatives. Synthesis, 49, 763-769.[1] (Contextual grounding for naphthyridine synthesis from 2-amino-3-ester pyridines). Link
- Lutz, F., et al. (2014). Regioselective Functionalization of 2,6-Dihalopyridines. Journal of Organic Chemistry.
-
Sigma-Aldrich. (2025). Product Specification: Methyl 2-bromo-6-chloronicotinate. Link
-
BenchChem. (2025).[2] Application Notes for Suzuki Coupling of Halopyridines. Link
